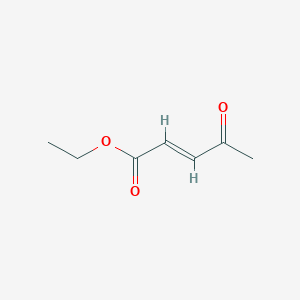

(E)-Ethyl 4-oxopent-2-enoate

説明

Structural Features and Electronic Properties of (E)-Ethyl 4-oxopent-2-enoate

This compound, with the chemical formula C7H10O3, possesses a linear carbon chain with key functional groups strategically positioned. sigmaaldrich.comchemspider.com The "(E)" designation in its name refers to the stereochemistry of the substituents around the carbon-carbon double bond, indicating they are on opposite sides. The molecule's structure features a terminal methyl ketone, a conjugated ethyl ester, and a trans-configured α,β-unsaturated system.

The electronic properties of this compound are largely dictated by the conjugated system. The electron-withdrawing nature of both the ketone and the ester groups creates a polarized π-system, rendering the β-carbon electrophilic. This electronic characteristic is central to its reactivity, making it susceptible to attack by nucleophiles.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| CAS Number | 10150-93-3 |

| Boiling Point | 220.4°C at 760 mmHg |

| Density | 1.027 g/cm³ |

Note: The data in this table is compiled from various chemical databases. chemsrc.com

Strategic Importance of this compound as a Synthetic Synthon

The strategic importance of this compound in organic synthesis lies in its ability to participate in a wide array of chemical transformations, serving as a versatile precursor to various complex molecular architectures. Its multiple reactive sites—the electrophilic β-carbon, the carbonyl carbon of the ketone, and the ester group—allow for a diverse range of reactions.

Key Synthetic Applications:

Diels-Alder Reactions: this compound acts as a dienophile in Diels-Alder reactions, a powerful method for constructing six-membered rings. researchgate.netresearchgate.netresearchgate.net For instance, its reaction with substituted 1,3-butadienes, often catalyzed by Lewis acids, proceeds with high regiochemical control. researchgate.net This has been a key step in the total synthesis of steroids. researchgate.net

Michael Additions: The electrophilic β-carbon readily undergoes conjugate addition (Michael addition) with a variety of nucleophiles. nih.govrsc.org This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation. For example, it reacts with indole (B1671886) derivatives in Friedel-Crafts type alkylations to form substituted pentanoates. rsc.org

Aldol (B89426) Reactions: The ketone moiety can participate in aldol reactions, forming β-hydroxy ketones, which are valuable synthetic intermediates. mdpi.comresearchgate.net Asymmetric aldol reactions using chiral catalysts have been developed to produce enantiomerically enriched products. mdpi.com

Cycloadditions: Beyond the Diels-Alder reaction, this compound has been utilized in other cycloaddition reactions, such as formal [3+2] cycloadditions with 2-enals for the synthesis of important building blocks like Corey's lactone. rsc.org

Synthesis of Heterocycles: The versatile reactivity of this compound has been harnessed for the synthesis of various heterocyclic systems, including pyridines and pyridazinones. researchgate.netrsc.org For instance, reaction with hydrazine (B178648) hydrate (B1144303) after a Michael addition leads to the formation of dihydropyridazinone rings. rsc.org

The utility of this compound is further highlighted in the total synthesis of complex natural products. A notable example is its use in the enantioselective total synthesis of (−)-artatrovirenol A, where a derivative of the compound is employed in a key Diels-Alder reaction. epfl.chacs.orgfigshare.comepfl.chnih.gov

Historical Context and Evolution of Research on This Class of Compounds

Research on α,β-unsaturated carbonyl compounds, the broader class to which this compound belongs, has a long and rich history in organic chemistry, dating back to the foundational work on condensation reactions in the late 19th and early 20th centuries. The development of reactions like the Claisen-Schmidt condensation provided early access to these structures.

The systematic study of the reactivity of α,β-unsaturated systems, particularly their propensity to undergo conjugate addition, was a significant advancement. The discovery and development of the Michael reaction provided a general and powerful tool for forming carbon-carbon bonds with these substrates.

In recent decades, the focus has shifted towards the development of asymmetric catalytic methods to control the stereochemical outcome of reactions involving α,β-unsaturated γ-ketoesters. The advent of powerful organocatalysts and chiral Lewis acid catalysts has enabled the synthesis of highly enantioenriched products from these prochiral starting materials. nih.govnih.govsioc-journal.cn This has been driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. The development of catalytic asymmetric reactions involving β,γ-unsaturated α-ketoesters has also seen significant progress, expanding the synthetic utility of this class of compounds. nih.govnih.gov

The evolution of research in this area reflects the broader trends in organic synthesis: a continuous drive towards greater efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and the ability to construct complex molecular architectures from simple, readily available starting materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl (E)-4-oxopent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYESNZCDHSIFDI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307080 | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10150-93-3, 6742-53-6 | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10150-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylacetylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-4-oxo-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentenoic acid, 4-oxo-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E Ethyl 4 Oxopent 2 Enoate

Chemical Synthesis Routes

(E)-Ethyl 4-oxopent-2-enoate can be synthesized through various chemical pathways, including derivatization from biomass-derived precursors and condensation reactions.

Derivatization from Levulinic Acid and Related Precursors

A common route to this compound involves the use of levulinic acid, a versatile platform chemical derivable from lignocellulosic biomass. google.comproquest.com The process typically begins with the esterification of levulinic acid with ethanol (B145695) to form ethyl levulinate. rsc.orgwikipedia.orgmdpi.com This reaction is often catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions. rsc.org Following the formation of ethyl levulinate, subsequent chemical modifications are required to introduce the carbon-carbon double bond at the α,β-position relative to the ester.

One documented method involves the bromination of ethyl levulinate, followed by dehydrobromination to yield this compound. rsc.org Specifically, ethyl levulinate is treated with bromine in chloroform (B151607) at a low temperature (0°C). rsc.org Another approach involves the oxidative dehydrogenation of methyl levulinate, a related precursor, to produce methyl (E)-4-oxopent-2-enoate. google.com This suggests a similar transformation could be applied to ethyl levulinate.

The following table summarizes a typical procedure for the synthesis of ethyl levulinate from levulinic acid. rsc.org

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Levulinic acid, Ethanol | Sulfuric acid (catalytic), Reflux, 16 h | Ethyl levulinate |

Condensation Reactions Involving Ethyl Glyoxylate (B1226380)

Condensation reactions provide an alternative pathway to this compound and its derivatives. The aldol (B89426) condensation of ethyl glyoxylate with ketones can be employed to construct the carbon skeleton of the target molecule. wikipedia.org For instance, the condensation of ethyl glyoxylate with acetone (B3395972) would be a direct approach to forming the 5-carbon backbone of ethyl 4-oxopent-2-enoate. The reaction between the ethyl hemiacetal of ethyl glyoxylate and various ketones has been shown to produce 2-hydroxy-4-keto-alkanoic esters, which can be subsequently dehydrated to yield the desired α,β-unsaturated ester. researchgate.net

Wittig-type reactions also offer a viable route, where ethyl glyoxylate can be reacted with an appropriate phosphorane to generate the double bond and the ester functionality simultaneously. acs.orgresearchgate.net These methods are particularly useful for accessing a variety of substituted ethyl 4-oxo-pent-2-enoates. acs.orgresearchgate.net

The following table outlines the general concept of using ethyl glyoxylate in condensation reactions.

| Reaction Type | Reactants | Key Intermediate/Product |

| Aldol Condensation | Ethyl glyoxylate, Acetone | 2-hydroxy-4-keto-alkanoic ester |

| Wittig Reaction | Ethyl glyoxylate, Phosphorane | This compound |

Other Established Laboratory Synthesis Procedures

Beyond the primary routes mentioned, other laboratory methods have been established for the synthesis of this compound and its analogs. These often involve multi-step sequences and can be tailored to introduce specific substituents. For example, a Diels-Alder reaction between isoprene (B109036) and ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate has been utilized in the total synthesis of complex natural products. acs.orgfigshare.com While this specific example involves a derivatized form, it highlights the utility of this compound as a dienophile in cycloaddition reactions.

Additionally, the synthesis of related pyrazole (B372694) derivatives has been achieved through tandem cross-coupling and electrocyclization reactions starting from enol triflates, which can be prepared from β-keto esters. nih.gov This indicates the potential for diverse synthetic transformations originating from the ethyl 4-oxopentanoate (B1231505) framework.

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules related to this compound.

Stereoselective Bioreduction of Related γ-Oxo Esters

Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, have been extensively studied for the asymmetric bioreduction of α,β-unsaturated γ-keto esters. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov These enzymes catalyze the stereoselective reduction of the carbon-carbon double bond, yielding chiral γ-oxo esters which are valuable building blocks for bioactive molecules. rsc.orgrsc.orgresearchgate.netresearchgate.net The stereochemical outcome of the reduction can often be controlled by selecting the appropriate enzyme or by modifying the substrate. nih.gov

For instance, the bioreduction of acyclic 3-methyl-4-oxopent-2-enoic acid esters using a panel of ene-reductases has been shown to proceed with high conversion and stereoselectivity. rsc.org This demonstrates the potential for these enzymes to act on substrates structurally similar to this compound. In some cases, both enantiomers of the product can be accessed through either enzyme- or substrate-based stereocontrol. nih.gov

The following table summarizes the key features of the stereoselective bioreduction of γ-oxo esters.

| Enzyme Class | Reaction Type | Substrate Type | Product | Key Advantage |

| Ene-reductases (OYE family) | Asymmetric reduction of C=C bond | α,β-Unsaturated γ-keto esters | Chiral γ-oxo esters | High stereoselectivity and conversion |

Potential for Enzymatic Transformations

The reactivity of this compound and its derivatives makes them suitable substrates for various enzymatic transformations beyond C=C bond reduction. One-pot, two-enzyme cascade reactions have been developed for the synthesis of chiral γ-butyrolactones from ethyl 4-oxo-pent-2-enoates. acs.orgresearchgate.net These cascades typically involve an ene-reductase for the initial 1,4-reduction of the double bond, followed by an alcohol dehydrogenase (ADH) for the 1,2-reduction of the ketone. acs.orgresearchgate.net

Furthermore, cascade reactions coupling ene-reductases with ω-transaminases have been explored for the stereoselective synthesis of chiral amines from α,β-unsaturated γ-ketoesters. cnr.it This opens up possibilities for producing a wider range of chiral compounds starting from this compound and its analogs. The compatibility of these enzymatic steps allows for efficient one-pot syntheses with high yields and stereoselectivities. acs.orgresearchgate.netcnr.it

The following table illustrates the concept of enzymatic cascade reactions involving derivatives of this compound.

| Enzyme 1 | Enzyme 2 | Starting Material | Final Product |

| Ene-reductase | Alcohol Dehydrogenase | Ethyl 4-oxo-pent-2-enoate | Chiral γ-butyrolactone |

| Ene-reductase | ω-Transaminase | α,β-Unsaturated γ-ketoester | Chiral amine |

Reactivity and Transformation Pathways of E Ethyl 4 Oxopent 2 Enoate

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of cyclic structures with high efficiency and stereocontrol. (E)-Ethyl 4-oxopent-2-enoate, with its electron-deficient alkene component, is an excellent substrate for these types of reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactions as a Key Transformation

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, this compound acts as the dienophile, reacting with a conjugated diene. The presence of two electron-withdrawing groups, the ester and the ketone, on the dienophile can pose challenges in achieving high selectivity. researchgate.net However, the use of Lewis acid catalysts can promote selective complexation with one of these groups, thereby controlling the reaction's regiochemistry and stereochemistry. researchgate.net

The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes and dienophiles like this compound is a critical aspect. masterorganicchemistry.com Generally, the reaction favors the formation of "ortho" and "para" products, while "meta" products are typically minor. masterorganicchemistry.com In reactions with 2-substituted-1,3-butadienes, titanium(IV)-catalyzed reactions of this compound exhibit excellent regiochemical control. researchgate.net The formyl group in similar dienophiles has been shown to control both regio- and stereoselectivity. researchgate.net

Stereoselectivity, particularly the formation of endo versus exo products, is another key feature of the Diels-Alder reaction. While the endo product is often favored due to secondary orbital interactions, achieving high exo-selectivity can be challenging. scispace.com However, specific catalytic systems have been developed to favor the formation of the exo isomer. scispace.com

The development of asymmetric Diels-Alder reactions allows for the synthesis of enantiomerically enriched products, which is crucial for the production of pharmaceuticals and other biologically active molecules. Chiral catalysts play a pivotal role in inducing enantioselectivity.

Cationic chiral oxazaborolidinium catalysts, formed from novel oxazaborolidines activated by strong acids like triflimide or aluminum bromide, have proven effective in catalyzing highly regio- and enantioselective Diels-Alder reactions with (E)-4-oxopent-2-enoates. researchgate.netnih.gov These second-generation catalysts, enhanced by the placement of fluorine substituents in the chiral ligand, can achieve high yields (>95%) and high enantiomeric excess (>95% ee) with low catalyst loadings (1-2 mol%). acs.org This methodology has been successfully applied in the total synthesis of complex natural products, such as (-)-artatrovirenol A, where a key step involves the reaction between isoprene (B109036) and a derivative of this compound. epfl.chfigshare.comacs.orgnih.gov

| Catalyst System | Key Features | Application Example |

| Cationic Chiral Oxazaborolidinium | High regioselectivity, high enantioselectivity, low catalyst loading. researchgate.netnih.govacs.org | Total synthesis of (-)-artatrovirenol A. epfl.chfigshare.comacs.orgnih.gov |

A novel bispyrrolidine diboronate (BPDB) catalyst has been developed that, upon activation with a Brønsted or Lewis acid, demonstrates remarkable efficacy in promoting highly regio-, enantio-, and, notably, exo-selective Diels-Alder reactions. scispace.comresearchgate.net This catalyst system can achieve greater than 20:1 regioselectivity, up to >99:1 enantioselectivity, and better than 20:1 exo/endo selectivity with catalyst loadings as low as 0.4-5 mol%. scispace.comresearchgate.net The catalyst is thought to activate the acetyl group of the dienophile, leading to the observed exo-selectivity. scispace.comresearchgate.net The BPDB catalyst is stable under ambient conditions and can be prepared on a large scale. scispace.comnih.gov

The reaction of methyl (E)-4-oxopent-2-enoate with 2,3-dimethylbuta-1,3-diene using a BPDB catalyst activated by various acids demonstrates high yields and enantioselectivities. scispace.comresearchgate.net For instance, using BPDB activated with AlBr3 at -78°C resulted in a 97% yield in 30 minutes. scispace.comresearchgate.net

| Catalyst | Activator | Temperature (°C) | Time | Yield (%) | Enantiomeric Ratio (er) | Exo/Endo Ratio |

| BPDB (8 mol%) | AlBr3 | -78 | 0.5 h | 97 | >95:5 | >20:1 |

| BPDB (8 mol%) | Tf2NH | -78 | 1 h | - | >95:5 | >20:1 |

| BPDB (2 mol%) | AlBr3 | -60 | 3 h | 95 | 99:1 | >20:1 |

Data compiled from multiple studies. scispace.comresearchgate.net

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including Diels-Alder reactions. nih.govnih.gov In the context of oxodiene Diels-Alder reactions, NHCs can catalyze the reaction of enolates with 1-oxodienes. nih.gov While the direct NHC-catalyzed Diels-Alder reaction of this compound is not extensively detailed in the provided search results, the general principle involves the in-situ generation of a chiral enolate from a precursor, which then undergoes a highly enantioselective cycloaddition. nih.gov These reactions often proceed under mild conditions with low catalyst loadings. nih.gov The development of NHC-catalyzed reactions with simple aliphatic aldehydes as enolate precursors represents a significant advancement in this area. nih.gov

Bispyrrolidine Diboronate-Catalyzed Enantioselective and Exo-selective Variants

Influence of Lewis Acid Catalysts on Selectivity

Other Pericyclic Reactions

While the Diels-Alder reaction is the most prominent pericyclic pathway for this compound, the potential for other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, exists due to its conjugated system. manchesterorganics.com These reactions involve the reorganization of π-electrons within a single molecule to form or break rings or shift substituents. manchesterorganics.comresearchgate.net

Direct examples involving this compound are not widely reported, but related transformations highlight the possibilities. For instance, a key step in one synthetic route involved a condensation followed by a libretexts.orglibretexts.org-sigmatropic rearrangement of a derivative made from the parent enoate. organicchemistrydata.org In other complex syntheses, 6π-electrocyclization reactions, which are intramolecular processes that form six-membered rings from conjugated trienes, have been employed. scihub.org These reactions are stereospecific and their outcomes can be predicted by the Woodward-Hoffmann rules. manchesterorganics.com The potential for this compound to be elaborated into a more complex conjugated system that could then undergo an electrocyclic reaction remains an area for exploration.

Nucleophilic Addition Reactions

The electron-deficient double bond in this compound makes it highly susceptible to nucleophilic attack, particularly through conjugate addition mechanisms.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.

The development of asymmetric Michael additions to 4-oxo-enoates provides a powerful method for constructing chiral molecules. Various chiral catalysts and nucleophiles have been utilized to achieve high enantioselectivity. An example is the diastereoselective Mukaiyama-Michael addition, which was used to connect two enantioenriched fragments in the total synthesis of (-)-artatrovirenol A. nih.gov Another variant is the asymmetric intramolecular aza-Michael addition, where a nitrogen nucleophile within the same molecule adds to the enone. For instance, a quinine-derived primary amine has been used to catalyze the intramolecular cyclization of a carbamate-tethered 4-oxopent-2-enyl ether, forming a substituted morpholine (B109124) with high stereocontrol.

Organocatalysis has emerged as a key strategy for effecting enantioselective Michael additions to enones like this compound. These reactions avoid the use of metals and often proceed under mild conditions. A highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates has been developed, providing access to functionalized chiral γ-keto esters in high yields (up to 98% ee) with low catalyst loading.

Furthermore, cascade reactions initiated by a Michael addition can lead to complex molecular architectures in a single step. For example, organocatalyzed double-Michael reactions have been used in cascade sequences to produce highly substituted cyclopentanones with excellent diastereoselectivity and enantioselectivity. A different organocatalytic aza-Michael addition has been developed for a fluorinated derivative, ethyl (E)-2,2-difluoro-5-oxopent-3-enoate, reacting with 4-nitro-pyrazole to enable a concise synthesis of a key pharmaceutical intermediate. These examples showcase the power of organocatalysis to control the reactivity and stereoselectivity of Michael additions involving the 4-oxopent-2-enoate scaffold.

Asymmetric Michael Additions to Related Enones

Direct Addition of Heteroatom Nucleophiles

The α,β-unsaturated ester moiety in this compound is susceptible to conjugate or Michael addition by various heteroatom nucleophiles. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and prone to attack.

Reactions involving nitrogen and sulfur nucleophiles are particularly common. For instance, the conjugate addition of thiols to similar 4-oxo-4-arylbut-2-enoates proceeds efficiently. In these reactions, a base catalyst, such as triethylamine (B128534) (TEA), is often employed to deprotonate the thiol, generating a more potent thiolate nucleophile that readily adds to the β-position of the enoate. researchgate.net This type of transformation provides a direct route to functionalized butanoates with a newly formed carbon-sulfur bond. researchgate.net

Similarly, nitrogen nucleophiles can participate in aza-Michael additions. The addition of amines or other nitrogen-based nucleophiles, like benzotriazole, to the activated alkene is a powerful method for constructing carbon-nitrogen bonds. researchgate.netwhiterose.ac.uk These reactions are fundamental in the synthesis of β-amino acid derivatives and various nitrogen-containing heterocyclic compounds. whiterose.ac.uk The reaction with benzotriazole, for example, has been shown to proceed smoothly under mild, base-catalyzed conditions, highlighting the utility of this pathway for creating complex, multi-functionalized molecules. researchgate.net

Electrophilic Substitution Reactions

This compound can act as an electrophile in Friedel-Crafts type reactions, particularly with electron-rich aromatic and heteroaromatic systems. The conjugate addition of an aromatic ring to the enoate system is effectively an alkylation of the aromatic nucleophile. Indole (B1671886) and its derivatives are common substrates for this transformation, leading to the formation of valuable ethyl 2-(indol-3-yl)-4-oxopentanoate structures. These products serve as precursors for more complex heterocyclic frameworks, such as pyridazinones. rsc.org

The reaction is typically carried out in a suitable solvent like toluene. The indole nitrogen first attacks the β-position of the enoate, leading to the formation of a zwitterionic intermediate which then undergoes tautomerization and protonation to yield the final alkylated product. This reaction has been demonstrated with a variety of substituted indoles, affording the corresponding products in moderate to good yields. rsc.org

| Aromatic Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-Bromoindole | Ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate | 80 | rsc.org |

| 5-Methoxyindole | Ethyl 2-(5-methoxy-1H-indol-3-yl)-4-oxopentanoate | 55 | rsc.org |

| 5-Fluoroindole | Ethyl 2-(5-fluoro-1H-indol-3-yl)-4-oxopentanoate | N/A | rsc.org |

| 5-Iodoindole | Ethyl 2-(5-iodo-1H-indol-3-yl)-4-oxopentanoate | N/A | rsc.org |

Reduction and Oxidation Chemistry

The presence of two reducible functional groups, a ketone and an α,β-unsaturated alkene, allows for the study of chemoselective reductions. The selective reduction of one group while leaving the other intact is a key strategy in multi-step synthesis.

The carbon-carbon double bond of this compound and its derivatives can be selectively reduced using biocatalytic methods. Ene-reductases (EREDs) have demonstrated high efficacy and enantioselectivity in the reduction of the C=C bond of α,β-unsaturated γ-ketoesters. wiley.comrsc.org These enzymes, utilizing a cofactor such as NADH, deliver a hydride to the double bond, typically with high stereocontrol, to produce the corresponding saturated γ-keto ester. rsc.org This biocatalytic approach is advantageous due to its mild reaction conditions and high selectivity, avoiding the use of heavy metal catalysts. wiley.comrsc.org

Alternatively, catalytic hydrogenation can be employed. While standard hydrogenation conditions (e.g., H₂, Pd/C) might reduce both the alkene and the ketone, specialized catalytic systems have been developed for chemoselective hydrogenations. For example, certain palladium catalysts can be tuned to selectively reduce alkenes in the presence of other reducible groups. scirp.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving the desired selectivity between the alkene and ketone. chemrxiv.org

The alkene moiety of this compound is also susceptible to various oxidative transformations. Epoxidation of the double bond is a common reaction, yielding a highly functionalized epoxide ring. A tandem Michael addition/ylide epoxidation sequence using a derivative, (E)-ethyl 2-oxopent-3-enoate, has been shown to produce functionalized cyclohexadiene epoxides. sioc.ac.cn This suggests that the double bond can be readily converted into an oxirane, which can serve as a versatile intermediate for further synthetic manipulations. sioc.ac.cn

Oxidative cleavage of the carbon-carbon double bond is another potential transformation. This reaction can be achieved using strong oxidizing agents like ozone (ozonolysis) or a combination of reagents such as Oxone and a Lewis acid. lookchem.com For the related methyl (E)-4-oxopent-2-enoate, oxidative cleavage is a key step in a proposed pathway for producing maleic anhydride. google.com This transformation breaks the carbon backbone of the molecule, leading to smaller, highly oxidized fragments.

Chemoselective Reduction of the Ketone and Alkene Moieties

Rearrangement Reactions

This compound and related α,β-unsaturated γ-ketoesters can undergo rearrangement reactions, often catalyzed by acids. Under Brønsted acid catalysis (e.g., methanesulfonic acid, MsOH), the initial (E)-isomer can undergo isomerization to the corresponding (Z)-isomer. scirp.org

This E/Z isomerization is a crucial step in a subsequent cascade reaction. The (Z)-isomer can then undergo intermolecular annulation through a domino Michael addition/ketalization/lactonization sequence to construct complex fused tetracyclic pyrano-ketal-lactones. scirp.org Alternatively, the (Z)-isomer may follow a competing pathway involving intramolecular trans-esterification to yield bicyclic γ-ylidene-butenolides. The reaction outcome is highly dependent on the substrate structure; acyclic ketoesters like this compound preferentially form the γ-ylidene-butenolide products. scirp.org This divergent reactivity highlights the role of stereochemical rearrangement in dictating the final product structure.

Metal-Catalyzed Coupling Reactions

While this compound is a versatile building block in organic synthesis, its direct participation in metal-catalyzed cross-coupling reactions is not typical due to the absence of a suitable leaving group, such as a halide or triflate, on the sp²-hybridized carbon atoms of the double bond. However, the reactivity of this compound can be ingeniously redirected towards such transformations through its conversion into a reactive intermediate, most notably an enol triflate. This strategic modification introduces the necessary functionality for participation in powerful carbon-carbon bond-forming reactions catalyzed by transition metals, particularly palladium.

A significant application of this strategy is in the synthesis of highly substituted pyrazoles. Research has demonstrated that derivatives of this compound can be transformed into vinyl triflates, which then serve as key precursors in palladium-catalyzed tandem cross-coupling and electrocyclization reactions.

In a notable study, the enol triflate derived from a related ketoester, (Z)-4-oxopent-2-en-2-yl trifluoromethanesulfonate, was successfully coupled with ethyl diazoacetate in the presence of a palladium catalyst. This reaction proceeds through a tandem sequence of catalytic cross-coupling followed by an electrocyclization to furnish a polysubstituted pyrazole (B372694). nih.gov The reaction demonstrates the utility of converting the keto-enoate structure into a reactive enol triflate to enable otherwise inaccessible coupling pathways.

The general transformation can be summarized as follows:

Table 1: Palladium-Catalyzed Synthesis of Ethyl 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate nih.gov

| Starting Material | Reagent | Catalyst | Product | Yield |

| (Z)-4-oxopent-2-en-2-yl trifluoromethanesulfonate | Ethyl diazoacetate | Pd(PPh₃)₄ | Ethyl 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate | 81% |

| Reaction conditions involve the use of a suitable base and solvent under an inert atmosphere. |

This methodology highlights a powerful approach where the inherent reactivity of the keto-enoate is masked and then unveiled in the form of an enol triflate, a versatile partner in palladium catalysis. The resulting pyrazole core is a prevalent motif in many biologically active compounds.

Furthermore, the strategic conversion of this compound and its derivatives to enol triflates has been employed as a crucial step in the total synthesis of complex natural products, such as certain indole alkaloids. rsc.org In these synthetic routes, the keto-enoate is often incorporated into a more complex molecular framework, after which the ketone functionality is converted to an enol triflate. This intermediate can then undergo various palladium-catalyzed reactions, including Suzuki or Sonogashira couplings, to construct the intricate carbon skeleton of the target molecule. rsc.org

While direct metal-catalyzed coupling reactions of this compound are not established, its role as a precursor to highly reactive enol triflates opens a gateway to a broad spectrum of modern cross-coupling chemistries, significantly expanding its synthetic utility.

Mechanistic Investigations of Reactions Involving E Ethyl 4 Oxopent 2 Enoate

Elucidation of Reaction Mechanisms in Catalytic Cycles

The catalytic cycles of reactions involving (E)-Ethyl 4-oxopent-2-enoate have been a subject of detailed investigation, particularly in asymmetric synthesis. A notable example is the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, including this compound. Mechanistic studies, supported by control experiments and density functional theory (DFT) calculations, suggest a pathway initiated by the enolization and E-to-Z isomerization of the substrate. acs.org This isomerization is a critical step, leading to a Z-isomer that can then undergo intermolecular annulation through a domino sequence of Michael addition, ketalization, and lactonization to form a fused tetracyclic pyrano-ketal-lactone. acs.org A competing pathway for the Z-isomer involves intramolecular trans-esterification, resulting in the formation of a bicyclic γ-ylidene-butenolide. acs.org

In the context of Diels-Alder reactions, novel oxazaborolidines, when activated by a strong acid like triflimide, form cationic chiral catalysts that effectively catalyze the reaction with this compound. researchgate.net The proposed mechanism involves the coordination of the dienophile to the chiral catalyst, which activates it for the [4+2] cycloaddition with a diene. researchgate.netresearchgate.net Similarly, a bispyrrolidine diboronate catalyst, upon activation, has been shown to catalyze the Diels-Alder reaction of this compound with high regio- and enantioselectivity. researchgate.net

Another well-studied reaction is the enantioselective formal [3+3] annulation of cyclic ketones with enones like this compound. The proposed catalytic cycle involves the formation of an enamine from the cyclic ketone and a chiral organocatalyst, such as a pyrrolidine-thiourea derivative. acs.orgsioc.ac.cn This enamine then attacks the enone, which is activated by the catalyst through hydrogen bonding, leading to the formation of a bicyclic product. acs.org

Analysis of Catalyst-Substrate Interactions and Transition State Structures

Understanding the interactions between the catalyst and this compound, along with the corresponding transition state structures, is paramount for explaining and predicting the stereochemical outcome of a reaction. In the organocatalytic formal [3+3] annulation, a bifunctional catalyst model has been proposed. acs.org The pyrrolidine (B122466) moiety of the catalyst forms an enamine with the ketone, while the sulfonamide or thiourea (B124793) group activates the enone (this compound) via hydrogen bonding. acs.orgsioc.ac.cn The stereochemical model suggests that the enamine attacks the si-face of the enone to yield the observed product stereochemistry. acs.org

For the Diels-Alder reaction catalyzed by activated oxazaborolidines, it is proposed that the catalyst complexes with the dienophile. researchgate.net In the case of the bispyrrolidine diboronate catalyzed Diels-Alder reaction, a proposed transition state model suggests that the acetyl group of the dienophile is activated by the catalyst. scispace.com This activation directs the diene to attack from a specific face, leading to high exo-selectivity. researchgate.netscispace.com

In the context of bioreduction using ene-reductases from the Old Yellow Enzyme (OYE) family, mechanistic investigations have focused on identifying the preferred activating and binding groups on the substrate. rsc.org For di-activated alkenes like this compound, isotopic labeling experiments have shown a strong preference for the keto moiety to act as the activating/binding group over the ester group. rsc.org This preferential binding within the enzyme's active site is crucial for determining the stereochemical course of the reduction. rsc.org

Kinetic Studies and Determination of Rate Laws

Kinetic studies provide quantitative data on reaction rates and can help to substantiate proposed mechanisms. In the Diels-Alder reaction of this compound catalyzed by a novel bispyrrolidine diboronate compound, mechanistic studies revealed second-order kinetics with respect to the catalyst concentration. researchgate.netresearchgate.net This finding is significant as it suggests the involvement of two catalyst molecules in the rate-determining step, potentially forming a dimeric active species. researchgate.netresearchgate.net

Development of Stereochemical Models for Predicting Enantioselectivity and Diastereoselectivity

The development of robust stereochemical models is a key objective in asymmetric catalysis. For the enantioselective formal [3+3] annulation reaction, a stereochemical model based on a bifunctional catalyst has been proposed to rationalize the high enantioselectivity. acs.org The model posits that the enamine formed from the cyclic ketone and the pyrrolidine catalyst attacks the si-face of the enone, which is activated by the sulfonamide part of the catalyst through a hydrogen bond. acs.org This specific mode of attack leads to the preferential formation of one enantiomer. acs.org

In the Diels-Alder reaction catalyzed by a bispyrrolidine diboronate, a model has been proposed to explain the observed high regio-, enantio-, and exo-selectivity. researchgate.netresearchgate.net This model suggests a specific orientation of the catalyst-substrate complex in the transition state. researchgate.net Similarly, for the Diels-Alder reactions catalyzed by cationic chiral oxazaborolidinium catalysts, the stereochemical outcome is rationalized by the specific coordination of the dienophile to the chiral Lewis acid, which shields one face of the dienophile and directs the approach of the diene. researchgate.net

The Zimmerman-Traxler model is a classic example of a stereochemical model used to predict the diastereoselectivity of aldol (B89426) reactions. harvard.edu Although not explicitly applied to this compound in the provided search results, its principles of a chair-like, six-membered ring transition state are fundamental to understanding the stereochemical course of many carbon-carbon bond-forming reactions. harvard.edu

Investigation of Non-Linear Effects in Asymmetric Catalysis

Non-linear effects (NLEs) in asymmetric catalysis describe situations where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral catalyst or auxiliary. nih.govd-nb.info The study of NLEs can provide deep mechanistic insights into the nature of the catalytic species. nih.govillinois.edu

A remarkable non-linear effect has been observed in the enantioselective Diels-Alder reaction of this compound catalyzed by a bispyrrolidine diboronate. researchgate.netresearchgate.net This phenomenon, where a non-enantiopure catalyst can lead to a product with a higher ee than predicted by a linear relationship, often points to the formation of catalyst aggregates, such as homochiral and heterochiral dimers. researchgate.netresearchgate.netillinois.edu If the heterochiral (meso) complex is less reactive than the homochiral complexes, a positive non-linear effect, or asymmetric amplification, can occur. d-nb.info The observation of a second-order rate law with respect to the catalyst concentration in this system further supports the involvement of catalyst dimers in the reaction mechanism. researchgate.netresearchgate.net

The investigation of NLEs is a powerful tool for probing the aggregation state of catalysts and the relative reactivities of different catalytic species in solution. nih.govscispace.com

Spectroscopic Characterization for Advanced Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of (E)-Ethyl 4-oxopent-2-enoate, offering detailed information about the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR spectroscopy are pivotal in distinguishing between the (E) and (Z) stereoisomers of ethyl 4-oxopent-2-enoate and its regioisomers. The coupling constant between the vinylic protons is a key diagnostic feature for assigning the stereochemistry of the double bond. magritek.com In the (E)-isomer, the vicinal protons on the C2-C3 double bond exhibit a larger coupling constant (J), typically around 16.0 Hz, which is characteristic of a trans-configuration. rsc.org

Conversely, the corresponding cis-protons in the (Z)-isomer would show a smaller coupling constant, generally in the range of 6–14 Hz. magritek.com The chemical shifts of the protons and carbons also differ significantly between isomers due to the different spatial environments of the nuclei. For instance, in a related system, the Z-isomer was observed to isomerize slowly to the more stable E-isomer. rsc.org

¹H NMR Data for this compound: The following table summarizes the typical ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound in a CDCl₃ solvent. rsc.org

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 (vinylic) | 7.00 | d | 16.0 |

| H-2 (vinylic) | 6.63 | d | 16.0 |

| -OCH₂CH₃ | 4.25 | q | 7.2 |

| -C(O)CH₃ | 2.34 | s | - |

| -OCH₂CH₃ | 1.31 | t | 7.2 |

Interactive Data Table: Click on column headers to sort.

¹³C NMR Data: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For a similar compound, methyl (E)-4-oxopent-2-enoate, ¹³C NMR data has been reported, which can serve as a reference for the ethyl ester. nih.gov

This compound, as a γ-ketoester, has the potential to exhibit keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that rapidly interconvert, and this process can often be studied using NMR spectroscopy. thermofisher.commasterorganicchemistry.com

Dynamic NMR techniques, such as variable-temperature NMR, can be employed to study the kinetics and thermodynamics of this equilibrium. thermofisher.com By recording spectra at different temperatures, it may be possible to slow down the interconversion rate between the keto and enol forms, allowing for the observation and quantification of both species. mdpi.com The presence of the enol form would be indicated by the appearance of a new set of signals, including a characteristic signal for the enolic hydroxyl proton.

While the keto form is generally favored for simple ketones and esters, the equilibrium can be influenced by factors such as solvent and the potential for intramolecular hydrogen bonding in the enol form. libretexts.orgmasterorganicchemistry.com In non-hydrogen-bonding solvents, the enol form of a related β-ketoester, ethyl acetoacetate, is more significant than in hydrogen-bonding solvents. masterorganicchemistry.com Computational studies can also provide insights into the relative energies of the tautomers.

Elucidation of Regio- and Stereoisomerism

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) and alkene (C=C) groups. rsc.orgrsc.org

Carbonyl (C=O) Stretching: The spectrum typically shows two distinct C=O stretching bands due to the presence of both an ester and a ketone. The ester carbonyl generally absorbs at a higher wavenumber (around 1720-1724 cm⁻¹) compared to the α,β-unsaturated ketone carbonyl (around 1682-1686 cm⁻¹). rsc.org The conjugation of the ketone with the C=C double bond lowers its stretching frequency.

Alkene (C=C) Stretching: The C=C double bond stretching vibration appears in the region of 1643-1650 cm⁻¹. rsc.org The intensity of this band can vary.

Characteristic IR Absorption Bands for this compound: rsc.org

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | ~1720 | Strong |

| C=O (Ketone) | Stretching | ~1686 | Strong |

| C=C (Alkene) | Stretching | ~1650 | Medium |

| C-H (sp²) | Stretching | >3000 | Medium |

| C-H (sp³) | Stretching | <3000 | Medium |

| C-O | Stretching | ~1246, 1188 | Strong |

Interactive Data Table: Click on column headers to sort.

The fingerprint region (below 1400 cm⁻¹) contains a complex pattern of bands from various bending vibrations that is unique to the molecule. libretexts.orglibretexts.org

Should the enol tautomer of this compound be present in a significant concentration, IR spectroscopy could be used to study intramolecular hydrogen bonding. The formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester or ketone carbonyl oxygen would lead to a broad absorption band for the O-H stretch, typically in the range of 2500-3300 cm⁻¹. libretexts.org This hydrogen bonding would also cause a shift in the carbonyl stretching frequency to a lower wavenumber. jchemrev.com The strength of the hydrogen bond influences the extent of this shift. jchemrev.com Isotopic substitution, replacing hydrogen with deuterium, can help confirm the assignment of vibrations involving the hydrogen bond. jchemrev.com

Analysis of Carbonyl and Alkene Vibrations

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (142.15 g/mol ). rsc.orgchemsrc.com This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragmentation patterns helps to confirm the structure of the molecule.

Common fragmentation pathways for esters and ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu For this compound, expected fragmentation could involve the loss of neutral molecules or radicals such as:

Loss of the ethoxy group (-OCH₂CH₃, 45 u)

Loss of the acetyl group (-COCH₃, 43 u)

Loss of an ethyl radical (-CH₂CH₃, 29 u)

The mass spectrum would show peaks corresponding to the m/z values of the resulting fragment ions. The most abundant fragment ion generates the base peak in the spectrum. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition of the parent molecule and its fragments. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids and the absolute configuration of chiral molecules. d-nb.infonih.gov While direct crystallographic data for this compound is not extensively reported, the technique has been pivotal in elucidating the structure of its derivatives, thereby confirming reaction stereochemistry and conformational preferences.

In a notable example, a single-crystal X-ray diffraction study was conducted on a racemic bicyclic adduct formed during a catalyzed Diels-Alder reaction. researchgate.net This analysis unequivocally established the cis conformation of the product, revealing an axial orientation for a 7a-methyl group and an equatorial position for a 3a-hydroxyl group within the six-membered ring of the bicyclic system. researchgate.net Such detailed structural information is invaluable for understanding the steric and electronic effects that govern the reactivity and selectivity of reactions involving this compound.

The determination of absolute configuration through X-ray crystallography often relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. nih.govox.ac.uk This method provides the most reliable assignment of the absolute configuration for new chiral compounds. d-nb.info

Table 1: Representative X-ray Crystallography Application

| Compound | Technique | Key Finding | Reference |

|---|

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating enantiomers and accurately determining the enantiomeric excess (e.e.) of chiral compounds produced in asymmetric reactions. nih.govmdpi.com This method is particularly crucial for evaluating the effectiveness of chiral catalysts and optimizing reaction conditions in the synthesis of enantiomerically enriched products derived from this compound.

The enantiomeric excess of Michael addition products of this compound has been successfully determined using chiral-phase HPLC. rsc.org The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed for this purpose. mdpi.comrsc.org

For instance, in the asymmetric Michael addition of nitroalkanes to this compound, the enantiomeric excess of the resulting products was quantified using Daicel Chiralpak columns (AS and IA). rsc.org The choice of the mobile phase, typically a mixture of hexane (B92381) and isopropanol, and the flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomeric peaks. rsc.org

Table 2: Chiral HPLC Conditions for the Analysis of Michael Adducts of this compound Derivatives

| Product | Chiral Stationary Phase | Mobile Phase (Hexane/i-PrOH) | Flow Rate (mL/min) | Retention Times (min) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-(nitromethyl)-4-oxopentanoate | Daicel Chiralpak AS | 75/25 | 0.5 | tR (major) = 14.1, tR (minor) = 13.6 | Not specified | rsc.org |

| Isopropyl 2-(nitromethyl)-4-oxopentanoate | Daicel Chiralpak AS | 95/5 | 0.5 | tR (major) = 45.1, tR (minor) = 43.2 | 94 | rsc.org |

The data presented in the table above illustrates the successful application of chiral HPLC in quantifying the stereochemical outcome of asymmetric reactions involving this compound. The ability to resolve and quantify enantiomers with high accuracy is fundamental to the advancement of asymmetric synthesis. rsc.org

Applications of E Ethyl 4 Oxopent 2 Enoate in Complex Molecule Synthesis

Total Synthesis of Natural Products

The strategic implementation of (E)-Ethyl 4-oxopent-2-enoate has been pivotal in the total synthesis of several intricate natural products. Its ability to participate in key bond-forming reactions facilitates the construction of complex molecular architectures.

Role as a Key Intermediate in Steroid Total Synthesis

This compound has been utilized as a key intermediate in the total synthesis of steroids. The Ti(IV)-catalyzed Diels-Alder reaction of this compound with 2-substituted-1,3-butadienes demonstrates excellent regiochemical control, a critical aspect in the construction of the steroid nucleus. researchgate.net This method provides a powerful tool for assembling the core ring systems of steroids and their derivatives. The strategic use of this dienophile allows for the introduction of key functionalities that can be further elaborated to achieve the final steroid target.

Precursor for Complex Alkaloids (e.g., Uleine, Minovincine, Aspidofractinine)

This versatile keto-ester is a precursor in the synthesis of several complex indole (B1671886) alkaloids.

The total synthesis of (+)-uleine commences from a chiral cyclohexenone derivative, which is itself prepared from this compound. scribd.com This initial building block undergoes a series of transformations to construct the intricate polycyclic framework of the alkaloid. scribd.com

In the first enantioselective total synthesis of (–)-minovincine , an organocascade reaction involving a ketone dienophile was developed. princeton.edu While the direct use of this compound is not explicitly detailed in this specific approach, the successful use of a ketone in a Diels-Alder reaction highlights the potential for similar strategies involving this compound. princeton.edu The synthesis of (–)-minovincine has also been achieved starting from the reaction of a Nazarov reagent with ω-chloro-formylpentenoate. rsc.org

The synthesis of (±)-aspidofractinine has been accomplished through a cascade strategy involving a common intermediate. nih.gov This approach showcases the power of convergent synthesis in accessing complex alkaloid scaffolds.

Building Block for Architecturally Complex Polycyclic Systems

The reactivity of this compound makes it an excellent building block for constructing architecturally complex polycyclic systems. It can undergo Brønsted acid-promoted cyclodimerization to form fused pyrano-ketal-lactones and γ-ylidene-butenolides. nih.govacs.org This process involves the formation of multiple bonds and stereocenters in a single step, demonstrating the efficiency of this building block in rapidly generating molecular complexity. nih.govacs.org Furthermore, it has been employed in enantioselective formal [3+3] annulation reactions to construct bicyclic skeletons with four stereogenic centers. acs.org These reactions provide access to valuable chiral building blocks for the synthesis of natural products and other complex molecules.

Enantioselective Synthesis of Bioactive Molecules (e.g., Artatrovirenol A)

A significant application of a derivative of this compound is in the enantioselective total synthesis of (–)-artatrovirenol A, a structurally unique cage-like sesquiterpenoid. acs.orgnih.gov The synthesis features a cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction between isoprene (B109036) and ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate. acs.orgnih.govepfl.ch This key step allows for the rapid and efficient construction of an enantioenriched bicyclic lactone, which serves as a crucial intermediate in the synthesis of this complex natural product. acs.orgnih.govepfl.ch

Synthesis of Pharmaceutical Intermediates and Scaffolds

The chemical reactivity of this compound also extends to the synthesis of important pharmaceutical intermediates and scaffolds, which form the basis for the development of new therapeutic agents.

Preparation of Pyridazinone Derivatives

This compound is a key starting material for the synthesis of various pyridazinone derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anti-inflammatory agents, specifically as phosphodiesterase 4 (PDE4) inhibitors. rsc.orgrsc.org The synthesis typically involves a Friedel-Crafts alkylation of an indole with this compound, followed by cyclization with hydrazine (B178648) to form the pyridazinone ring system. rsc.org This methodology has been used to prepare a range of indolylpyridazinone derivatives with varying substituents, allowing for the exploration of structure-activity relationships. rsc.orgnih.gov

| Application | Key Reaction | Product Class | Ref. |

| Steroid Total Synthesis | Ti(IV)-catalyzed Diels-Alder reaction | Steroids | researchgate.net |

| Alkaloid Synthesis (Uleine) | Multi-step synthesis from a derivative | Indole Alkaloids | scribd.com |

| Complex Polycyclic Systems | Brønsted acid-promoted cyclodimerization | Fused Pyrano-ketal-lactones | nih.govacs.org |

| Bioactive Molecule Synthesis (Artatrovirenol A) | Cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction | Sesquiterpenoids | acs.orgnih.govepfl.ch |

| Pharmaceutical Intermediates | Friedel-Crafts alkylation and cyclization | Pyridazinone Derivatives | rsc.orgrsc.orgnih.gov |

Construction of 1,4-Oxazepan-5-one (B88573) Derivatives

The 1,4-oxazepan-5-one core is a seven-membered heterocyclic motif of interest in medicinal chemistry. Research into the synthesis of this particular scaffold has explored various routes. One synthetic strategy involved an attempt to construct the 1,4-oxazepan-5-one ring system starting from a chiral aminoalcohol and a protected 5-hydroxy-2-pentanoic acid. iyte.edu.tr This approach was designed to proceed in two steps: an initial coupling reaction followed by an oxa-Michael addition. iyte.edu.tr However, this synthetic route did not prove to be effective. iyte.edu.tr

Further investigations aimed at synthesizing a novel 1,4-oxazepan-5-one derivative intended as a potential MDM2 inhibitor also encountered significant challenges. iyte.edu.tr Attempts to install a glutaconic acid unit, a structural relative of this compound's carbon backbone, onto an aminoalcohol-derived aldehyde via Michael-type addition were problematic and ultimately unsuccessful. iyte.edu.tr The presence of an activated methylene (B1212753) group in the glutaconic acid moiety was identified as a potential source of the difficulties encountered during the addition reactions. iyte.edu.tr

| Target Scaffold | Synthetic Strategy | Starting Materials | Outcome | Reference |

| 1,4-Oxazepan-5-one | Coupling followed by oxa-Michael addition | Chiral aminoalcohol, Protected 5-hydroxy-2-pentanoic acid | Not successful | iyte.edu.tr |

| 1,4-Oxazepan-5-one derivative | Michael-type addition | (R)-(4-chlorophenyl)glycine-derived aldehyde, Glutaconic acid | Unsuccessful | iyte.edu.tr |

Formation of Various Heterocyclic Compounds

This compound is a precursor for the synthesis of a range of heterocyclic compounds. Its reactivity has been harnessed to create complex structures, including indole derivatives. For instance, the total synthesis of certain alkaloids has utilized this compound as a starting material, which is transformed through multiple steps into a bicyclic ketone intermediate. rsc.org This ketone is then further elaborated to construct the final indole-containing target molecule. rsc.org

The compound's utility extends to the formation of other nitrogen- and oxygen-containing heterocycles. For example, α-azido ketones, which can be related to the structure of this compound, are known precursors for various heterocycles like pyrazines and oxazoles. mdpi.com Specifically, (Z)-ethyl 3-amino-4-oxopent-2-enoate, an enamino ester, can be synthesized from ethyl 3-azido-4-oxopentanoate and is considered an important building block for biologically active compounds and heterocycles. mdpi.com Furthermore, related α,β-unsaturated γ-ketoesters can undergo Brønsted acid-promoted cyclodimerization to form complex fused pyrano-ketal-lactones. acs.org

| Heterocycle Class | Specific Example/Precursor | Synthetic Application | Reference |

| Indoles | Bicyclic ketone intermediate from this compound | Total synthesis of alkaloids | rsc.org |

| Pyrano-ketal-lactones | Fused bicyclic systems | Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters | acs.org |

| Pyrazines | Dihydropyrazine intermediates from α-azido ketones | Synthesis of pyrazine (B50134) derivatives | mdpi.com |

| Oxazoles | O-acylated vinyl azides from α-azido ketones | Formation of oxazole (B20620) derivatives | mdpi.com |

| Enamino esters | (Z)-ethyl 3-amino-4-oxopent-2-enoate | Precursor for β-amino acids and other heterocycles | mdpi.com |

Strategies for Constructing Carbocyclic and Heterocyclic Rings

The dual reactivity of this compound enables various strategies for the construction of both carbocyclic and heterocyclic ring systems. These strategies often employ cascade or domino reactions, where multiple bonds are formed in a single operation, enhancing synthetic efficiency.

Diels-Alder Reactions: The dienophilic nature of the activated double bond in this compound makes it a suitable substrate for Diels-Alder reactions, a powerful method for forming six-membered carbocyclic rings. The use of cationic chiral catalysts, such as novel oxazaborolidines activated by triflimide, can promote highly regioselective and enantioselective Diels-Alder reactions with substituted dienes. researchgate.net Lewis acids like titanium tetrachloride (TiCl₄) have also been shown to provide excellent regiochemical control in the reaction of this compound with 2-substituted-1,3-butadienes, a key step in the total synthesis of steroids. researchgate.net

Michael Additions and Annulations: The electrophilic β-carbon of the enoate system is susceptible to Michael addition by various nucleophiles. This reactivity is central to several ring-forming strategies.

Organocatalyzed Cascade Reactions: A one-pot procedure involving singlet oxygen furan (B31954) photoxygenation generates an enedione intermediate that subsequently participates in an organocatalyzed double-Michael reaction with an enal. rsc.org This cascade furnishes highly substituted cyclopentanone (B42830) structures with excellent enantioselectivity and diastereoselectivity. rsc.org

Formal [3+3] Annulation: In the presence of specific organocatalysts, such as N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide, a formal [3+3] annulation reaction between cyclic ketones and enones like this compound can occur. acs.org This process involves a Michael addition followed by an intramolecular aldol (B89426) reaction to construct bicyclic skeletons with high enantioselectivity. acs.org

Baylis-Hillman Reaction: The intramolecular Baylis-Hillman reaction provides a pathway to carbocyclic and heterocyclic compounds. acs.org This strategy involves designing substrates that contain both the activated alkene and an electrophile in suitable positions, allowing for cyclization. acs.org

Brønsted Acid-Promoted Cyclization: Acyclic α,β-unsaturated γ-ketoesters, including this compound, can undergo cyclization reactions promoted by Brønsted acids. acs.org Under these conditions, this compound was found to exclusively yield γ-ylidene-butenolides, which are five-membered heterocyclic lactones. acs.org

| Strategy | Ring System Formed | Key Features | Reference |

| Diels-Alder Reaction | Six-membered carbocycles | Catalyzed by chiral oxazaborolidines or Lewis acids for high regio- and enantioselectivity. | researchgate.net, researchgate.net |

| Organocatalyzed Double-Michael Addition | Substituted cyclopentanones | Cascade reaction initiated by photoxygenation; creates multiple stereocenters. | rsc.org |

| Formal [3+3] Annulation | Bicyclic skeletons | Organocatalyzed Michael addition followed by intramolecular aldol reaction. | acs.org |

| Brønsted Acid-Promoted Cyclodimerization | γ-Ylidene-butenolides (Lactones) | Exclusive formation of five-membered heterocycles from acyclic ketoesters. | acs.org |

| Intramolecular Baylis-Hillman Reaction | Carbocycles and Heterocycles | Cyclization of substrates containing both alkene and electrophile moieties. | acs.org |

Derivatives and Analogs of E Ethyl 4 Oxopent 2 Enoate

Synthesis and Reactivity of Substituted α,β-Unsaturated γ-Ketoesters

Substituted α,β-unsaturated γ-ketoesters are a broad class of organic compounds that feature a carbon-carbon double bond conjugated to a ketone and an ester functional group. This arrangement of functional groups imparts a unique reactivity profile, making them valuable building blocks in organic synthesis.

Alkyl-Substituted Derivatives (e.g., Ethyl 2-methyl-4-oxopent-2-enoate, Methyl 3-methyl-4-oxopent-2-enoate)

The introduction of alkyl groups onto the backbone of α,β-unsaturated γ-ketoesters can significantly influence their reactivity and stereochemical outcomes in chemical transformations.

Synthesis: Alkylation of β-ketoesters is a common strategy to introduce alkyl substituents. jbiochemtech.com For instance, the reaction of a β-ketoester with an alkyl halide in the presence of a base like potassium carbonate can yield α-alkylated products. jbiochemtech.com Another approach involves the aldol (B89426) condensation. For example, the reaction of acetone (B3395972) with ethyl glyoxylate (B1226380) can be used to synthesize ethyl (E)-4-oxopent-2-enoate. acs.org Subsequent modifications can then introduce further alkyl groups.

Reactivity: Alkyl-substituted α,β-unsaturated γ-ketoesters are versatile substrates in a variety of reactions. They can undergo conjugate additions, where a nucleophile adds to the β-carbon of the unsaturated system. The presence of an alkyl group can sterically hinder this approach. These compounds are also valuable in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic systems. researchgate.net Furthermore, they can be utilized in enzymatic reductions, where ene-reductases can stereoselectively reduce the carbon-carbon double bond to produce chiral γ-oxo esters. rsc.org For example, ethyl 2-methyl-4-oxopent-2-enoate has been used in studies exploring enzymatic reductions. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl (2E)-2-methyl-4-oxopent-2-enoate | 126314-15-6 | C8H12O3 | 156.18 |

Functionalized Derivatives (e.g., Ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate)

The incorporation of functional groups, such as silyl (B83357) ethers, into the structure of α,β-unsaturated γ-ketoesters opens up new avenues for synthetic transformations and allows for the construction of more complex molecular architectures.

Synthesis: The synthesis of functionalized derivatives often involves multi-step sequences. For instance, the synthesis of ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate can be envisioned to start from a precursor containing a hydroxyl group, which is then protected as a tert-butyldimethylsilyl (TBS) ether. The synthesis of related α-azido ketones often involves the reaction of a silyl enol ether with an azidating agent. mdpi.com The protection of hydroxyl groups with bulky silyl groups like TBS is a common strategy to prevent unwanted side reactions during subsequent synthetic steps. orgsyn.orgescholarship.org

Reactivity: The reactivity of these functionalized derivatives is dictated by the interplay of the α,β-unsaturated γ-ketoester core and the additional functional group. The silyl ether group in ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate, for example, can be selectively deprotected to reveal a hydroxyl group, which can then be further manipulated. This allows for a stepwise and controlled construction of complex molecules. These derivatives can participate in various reactions, including nucleophilic additions to the carbonyl group, conjugate additions to the double bond, and reactions involving the functional group itself. For example, the synthesis of 2-azido-3-(tert-butyldimethylsilyloxy)-1-phenylbutan-1-one has been reported, showcasing the compatibility of the silyl ether with other reactive functionalities. mdpi.com

Geometric Isomers (Z-Isomers) and Comparative Reactivity Studies

The geometry of the double bond in α,β-unsaturated γ-ketoesters, whether it is in the (E) or (Z) configuration, can have a profound impact on their reactivity and the stereochemical outcome of their reactions.

Synthesis: The stereoselective synthesis of either the (E) or (Z) isomer is a significant challenge in organic synthesis. While the (E)-isomer is often the thermodynamically more stable product, specific reaction conditions can be employed to favor the formation of the (Z)-isomer. For example, certain Wittig-type reactions can be tuned to produce (Z)-alkenes. The preparation of methyl Z-2-methyl-4-oxo-2-pentenoate has been a subject of study, particularly in the context of Diels-Alder reactions for steroid synthesis. researchgate.net The synthesis of (Z)-ethyl 3-amino-4-oxopent-2-enoate has also been reported through the reaction of ethyl 3-azido-4-oxopentanoate with acetaldehyde. mdpi.com

Reactivity: The different spatial arrangement of the substituents in (E) and (Z) isomers leads to distinct reactivity profiles. The (Z)-isomer, being generally less stable, can sometimes exhibit higher reactivity. In Diels-Alder reactions, the dienophile's geometry directly influences the stereochemistry of the resulting cycloadduct. researchgate.net For instance, the reaction of methyl Z-2-methyl-4-oxo-2-pentenoate with a diene will produce a different diastereomer compared to the corresponding (E)-isomer. researchgate.net Furthermore, Brønsted acid-promoted reactions of α,β-unsaturated γ-ketoesters can proceed through an initial E-to-Z isomerization, which then dictates the subsequent reaction pathway, leading to different products. acs.org

Chain Length Analogs (e.g., Ethyl (E)-4-oxobut-2-enoate)

Altering the length of the carbon chain in α,β-unsaturated γ-ketoesters provides a straightforward way to access a variety of structural motifs and to probe the influence of chain length on chemical reactivity and biological activity.

Synthesis: The synthesis of chain length analogs can be achieved through various established methods. For example, ethyl (E)-4-oxobut-2-enoate can be prepared via the reaction of monoethyl fumarate (B1241708) with a chlorinating agent like thionyl chloride. Another approach is the Claisen-Schmidt condensation between an appropriate ketone and an oxalate (B1200264) ester. vulcanchem.com

Reactivity: Ethyl (E)-4-oxobut-2-enoate, as a shorter-chain analog, still retains the key reactive features of the α,β-unsaturated ketoester system. It can undergo nucleophilic substitution at the 4-position, as well as addition reactions across the double bond. Its reactivity makes it a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The shorter chain length may influence the kinetics and thermodynamics of reactions compared to its longer-chain counterparts.

| Compound Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl (E)-4-oxobut-2-enoate | Ethyl fumaraldehydate | 2960-66-9 | C6H8O3 | 128.13 |

| (E)-Ethyl 4-chloro-4-oxobut-2-enoate | 26367-48-6 | C6H7ClO3 | 162.57 | |

| (E)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate | 127427-28-5 | C14H16O5 | 264.27 |

Design and Development of Chiral Analogs for Asymmetric Induction

The development of chiral analogs of (E)-ethyl 4-oxopent-2-enoate is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Synthesis and Application: The primary strategy for asymmetric induction involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.org For example, chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries. wikipedia.org These can be attached to the ketoester framework to control the stereoselectivity of reactions such as aldol additions and alkylations. wikipedia.org

Another powerful approach is the use of chiral catalysts in reactions involving prochiral substrates. For instance, catalytic enantioselective Diels-Alder reactions of (E)-4-oxopent-2-enoates have been achieved using novel oxazaborolidine-based catalysts. researchgate.net These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product. researchgate.net

Furthermore, chemoenzymatic methods offer a green and highly selective route to chiral molecules. Ene-reductases and alcohol dehydrogenases have been employed in one-pot cascades to synthesize chiral γ-butyrolactones from substituted ethyl 4-oxopent-2-enoates with high yields and excellent enantioselectivity. researchgate.net These enzymatic transformations provide access to valuable chiral building blocks for the synthesis of biologically active compounds. researchgate.netresearchgate.net

The development of these chiral analogs and asymmetric methodologies has significantly advanced the field of organic synthesis, providing efficient pathways to enantiomerically pure molecules with diverse applications.

Computational Chemistry and Theoretical Investigations of E Ethyl 4 Oxopent 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of (E)-Ethyl 4-oxopent-2-enoate. acs.orgnorthwestern.edu The molecule features an α,β-unsaturated carbonyl system, which consists of a conjugated double bond and a ketone group, creating a planar, electron-deficient region. smolecule.com This conjugation leads to resonance stabilization, which enhances the compound's reactivity towards nucleophilic additions. smolecule.com

DFT calculations are used to map the electron distribution, identifying electrophilic and nucleophilic sites. The ester group at one end and the ketone at the other modulate the electronic properties, influencing the molecule's reaction pathways. smolecule.com For instance, in the context of Brønsted acid-promoted reactions, DFT calculations have shown that the initial step involves enolization of the γ-ketoester. acs.org The reactivity of α,β-unsaturated γ-ketoesters possessing an acyclic ketone moiety, such as this compound, can be analyzed to predict differential selectivity in product formation. acs.org These computational methods allow for a detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its behavior in various chemical reactions, such as cycloadditions and Michael additions.

Computational Modeling of Reaction Pathways and Transition States